4-(((4-chlorobenzyl)oxy)methyl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide
Description
4-(((4-Chlorobenzyl)oxy)methyl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide is a piperidine-1-carboxamide derivative characterized by two key substituents:
- A 4-chlorobenzyloxymethyl group attached to the piperidine ring’s 4-position.
- An N-linked 2-(trifluoromethyl)phenyl group.
Piperidine carboxamides are widely explored in medicinal chemistry due to their modular structure, enabling optimization of pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
4-[(4-chlorophenyl)methoxymethyl]-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClF3N2O2/c22-17-7-5-15(6-8-17)13-29-14-16-9-11-27(12-10-16)20(28)26-19-4-2-1-3-18(19)21(23,24)25/h1-8,16H,9-14H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZNOQKFBGGKQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(((4-chlorobenzyl)oxy)methyl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide, identified by its CAS number 1396801-09-4, is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its cytotoxic effects against various cancer cell lines, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C21H22ClF3N2O2, with a molecular weight of 426.9 g/mol. The structure features a piperidine core substituted with a chlorobenzyl ether and a trifluoromethyl phenyl group, which may contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1396801-09-4 |
| Molecular Formula | C21H22ClF3N2O2 |
| Molecular Weight | 426.9 g/mol |
Cytotoxicity Studies
Recent studies have demonstrated that derivatives of piperidine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, the compound was tested against liver (HUH7, HEPG2), breast (MCF7), and colon (HCT116) cancer cell lines using the sulforhodamine B (SRB) assay. The results indicated potent growth inhibition at micromolar concentrations.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anticancer agent.
The mechanism through which this compound exerts its cytotoxic effects appears to involve apoptosis induction and inhibition of key cellular pathways associated with cancer cell proliferation. Studies suggest that piperazine derivatives can inhibit topoisomerase II activity, leading to DNA damage and subsequent cell death . Additionally, the presence of trifluoromethyl groups may enhance lipophilicity and cellular uptake, further contributing to its efficacy.
Case Studies
Several case studies have explored the biological activity of similar piperidine derivatives. For example:
- Study on Piperazine Derivatives : A series of piperazine sulfonamides were synthesized and evaluated for their anticancer properties. The study found that these compounds inhibited growth in various cancer types and demonstrated significant cytotoxicity against leukemia cell lines .
- Antimicrobial Activity : Research has also indicated that certain piperazine derivatives possess antimicrobial properties, suggesting a broader spectrum of biological activity beyond anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with analogous piperidine carboxamides from the provided evidence:
Key Observations :
- Electron-Withdrawing Groups : Chloro, fluoro, and trifluoromethyl substituents are common, likely improving resistance to oxidative metabolism .
- Heterocyclic Moieties: Pyrimidine (), thienopyrimidine (), and pyridine () groups enable diverse binding interactions (e.g., π-π stacking, hydrogen bonding).
Spectral Characterization :
- 1H-NMR and 13C-NMR () are critical for confirming substituent positions and purity .
- UV Spectroscopy () aids in detecting conjugated systems (e.g., pyrimidinyl groups) .
- Reference texts like Tables of Spectral Data for Structure Determination of Organic Compounds () provide standardized data for validation .
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Identification
The target molecule can be dissected into two primary components:
- Piperidine core functionalized with a ((4-chlorobenzyl)oxy)methyl group at position 4.
- Carboxamide moiety at position 1, linked to a 2-(trifluoromethyl)phenyl group.
Retrosynthetic cleavage suggests the following intermediates:
- Intermediate A : 4-(((4-Chlorobenzyl)oxy)methyl)piperidine.
- Intermediate B : 2-(Trifluoromethyl)phenylcarbamic acid derivatives.
Synthesis of 4-(((4-Chlorobenzyl)oxy)methyl)piperidine
Starting Material: Piperidine-4-methanol
Piperidine-4-methanol serves as the foundational substrate for introducing the ((4-chlorobenzyl)oxy)methyl group.
Protection of the Piperidine Amine
To prevent undesired side reactions during etherification, the amine group is protected using tert-butoxycarbonyl (Boc) anhydride:
Procedure :
- Piperidine-4-methanol (1.0 equiv) is dissolved in dichloromethane (DCM).
- Boc₂O (1.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) are added.
- Reaction proceeds at room temperature for 12 hours.
- Yield : 92–95% after column chromatography.
Williamson Ether Synthesis
The hydroxymethyl group is converted to the desired ether via reaction with 4-chlorobenzyl bromide:
Conditions :
- Boc-protected piperidine-4-methanol (1.0 equiv) is deprotonated with NaH (2.0 equiv) in tetrahydrofuran (THF).
- 4-Chlorobenzyl bromide (1.5 equiv) is added dropwise at 0°C.
- Reaction stirred at room temperature for 6 hours.
- Yield : 80–85% after purification.
Deprotection of the Boc Group
The Boc group is removed under acidic conditions to regenerate the free amine:
Conditions :
Formation of the Carboxamide Moiety
Coupling Strategies
The free amine of Intermediate A reacts with 2-(trifluoromethyl)aniline derivatives to form the carboxamide bond. Two methods are prevalent:
Carbodiimide-Mediated Coupling
Reagents :
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl, 1.2 equiv).
- Hydroxybenzotriazole (HOBt, 1.2 equiv).
Procedure :
- Intermediate A (1.0 equiv), 2-(trifluoromethyl)benzoic acid (1.1 equiv), EDCl, and HOBt are combined in DCM.
- Stirred at room temperature for 24 hours.
- Yield : 70–75%.
Carbonyl Diimidazole (CDI) Activation
Procedure :
Optimization and Challenges
Solvent and Temperature Effects
Purification Strategies
- Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) effectively separates intermediates.
- Recrystallization : Final product purified using ethanol/water (4:1).
Data Tables
Table 1: Summary of Key Synthetic Steps
Table 2: Solvent Optimization for Etherification
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| THF | NaH | 25 | 85 |
| DMF | NaH | 25 | 72 |
| NMP | NaH | 25 | 68 |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for synthesizing 4-(((4-chlorobenzyl)oxy)methyl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the piperidine core. Key steps include:
- Coupling reactions : Amide bond formation between the piperidine carboxylate and substituted aniline derivatives (e.g., 2-(trifluoromethyl)aniline) using coupling agents like EDC·HCl and HOBt .
- Etherification : Introduction of the (4-chlorobenzyl)oxymethyl group via nucleophilic substitution or Mitsunobu reactions under inert atmospheres (argon/nitrogen) .
- Purification : Chromatography (silica gel) or recrystallization from solvents like 2-propanol to isolate high-purity product .
Q. How is structural confirmation achieved for this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm regiochemistry of the piperidine ring and substituent integration (e.g., trifluoromethyl and chlorobenzyl groups) .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., 479.0 g/mol) and detects isotopic patterns for chlorine/fluorine .
- X-ray Crystallography : Resolves bond angles and torsional strain in the piperidine-carboxamide scaffold, critical for SAR studies .
Q. What are the solubility properties and formulation challenges?
- Methodological Answer :
- Solubility : Poor aqueous solubility (common for lipophilic carboxamides); requires organic solvents (DMSO, ethanol) for in vitro assays .
- Formulation : Nanoemulsion or cyclodextrin complexes improve bioavailability for in vivo studies. Stability tests under varying pH (3–9) and temperature (4–37°C) are recommended .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for optimizing bioactivity?
- Methodological Answer :
- Core Modifications : Replace the piperidine ring with azetidine or morpholine to assess conformational flexibility .
- Substituent Variations : Systematic replacement of the 4-chlorobenzyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to evaluate electronic effects on receptor binding .
- Biological Assays : Parallel screening against target enzymes (e.g., kinases) and counter-screening for off-target effects (e.g., CYP450 isoforms) .
Q. How can metabolic instability (e.g., rapid in vivo clearance) be addressed?
- Methodological Answer :
- Linker Optimization : Replace the methyleneoxy linker with a metabolically stable bioisostere (e.g., sulfonamide or triazole) .
- Deuterium Incorporation : Strategic deuteration at labile positions (e.g., benzylic hydrogens) to slow CYP450-mediated oxidation .
- Pharmacokinetic Profiling : LC-MS/MS analysis of plasma/tissue samples from rodent models to identify major metabolites and clearance pathways .
Q. How to evaluate selectivity against off-target enzymes in kinase inhibition studies?
- Methodological Answer :
- Kinase Panel Screening : Use broad-spectrum kinase profiling (e.g., 400+ kinases) at 1 µM concentration to identify hits .
- Crystallographic Analysis : Co-crystallization with target kinases (e.g., EGFR or JAK2) to map binding interactions and guide selectivity engineering .
- Computational Modeling : Molecular docking (AutoDock Vina) and MD simulations to predict steric clashes with non-target ATP-binding pockets .
Data Contradictions and Resolution
- Synthetic Yield Variability : reports 79.9% yield for a piperidine-carboxamide analog under reflux with propionic anhydride, while other methods (e.g., EDC/HOBt coupling) yield 50–60% . Resolution: Optimize anhydrous conditions and stoichiometry of coupling agents.
- Biological Activity Discrepancies : Some analogs show potent enzyme inhibition but poor cellular permeability . Resolution: Use logP/logD calculations and artificial membrane permeability assays (PAMPA) to balance lipophilicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
